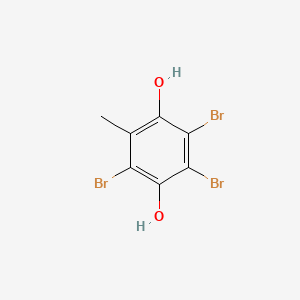
2,4-Di-tert-butyl-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-1-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two tert-butyl groups and one fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-1-fluorobenzene typically involves the introduction of tert-butyl groups and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. The presence of electron-donating tert-butyl groups can activate the benzene ring, making it more reactive towards electrophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions, although the bulky tert-butyl groups may hinder certain oxidation reactions.
Reduction Reactions: Reduction of the fluorine atom or the aromatic ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 2,4-Di-tert-butyl-1-bromobenzene or 2,4-Di-tert-butyl-1-nitrobenzene.
Oxidation: Products like 2,4-Di-tert-butylbenzoic acid.
Reduction: Products like 2,4-Di-tert-butylbenzene.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-1-fluorobenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-donating tert-butyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
2,4-Di-tert-butylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylbenzene: Lacks the fluorine atom, making it less reactive in certain reactions.
2,4-Di-tert-butyl-1-chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2,4-Di-tert-butyl-1-fluorobenzene is unique due to the presence of both tert-butyl groups and a fluorine atom, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and potential for forming specific interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
65130-67-8 |
|---|---|
Formule moléculaire |
C14H21F |
Poids moléculaire |
208.31 g/mol |
Nom IUPAC |
2,4-ditert-butyl-1-fluorobenzene |
InChI |
InChI=1S/C14H21F/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
Clé InChI |
WXQWJTRXRVEIOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)F)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)

![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
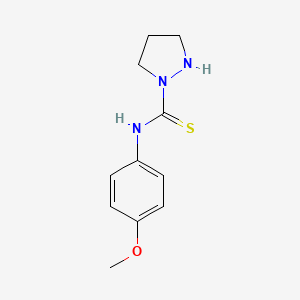
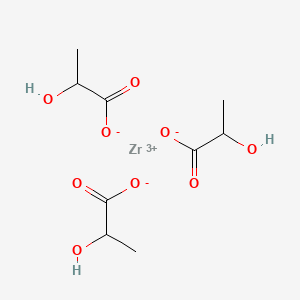
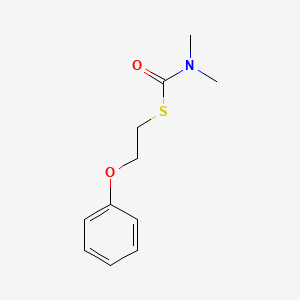
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
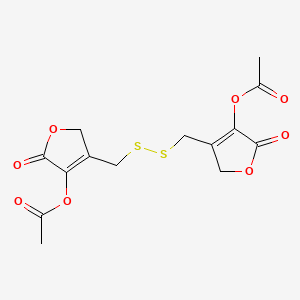
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
